Bienvenue dans la boutique en ligne BenchChem!

VUF11418

GPCR biased agonism CXCR3 signaling G protein activation

VUF11418 is the first reported nonpeptidomimetic CXCR3 agonist, offering unique G protein-biased signaling with minimal β-arrestin-2 recruitment—the functional opposite of its analog VUF10661. This biased profile enables pathway-specific studies: robust Gαi activation (∼75-80% of CXCL11 at 10 μM) without inducing T cell chemotaxis or exacerbating inflammation in vivo. As a dual CXCR3/CXCR7 agonist with resolved cryo-EM structures (PDB: 8Y0H, 8Y0N), it is an essential tool for dissecting G protein-dependent vs. β-arrestin-dependent chemokine receptor functions. Ideal for cAMP inhibition, G protein dissociation, and non-inflammatory CXCR3 pharmacological studies.

Molecular Formula C25H31I2N
Molecular Weight 599.339
CAS No. 1414376-85-4
Cat. No. B560427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11418
CAS1414376-85-4
Synonyms2'-Iodo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide
Molecular FormulaC25H31I2N
Molecular Weight599.339
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
InChIInChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
InChIKeyUHSBTJDUAWBQGE-IUQUCOCYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VUF11418 (CAS 1414376-85-4): CXCR3 G Protein-Biased Nonpeptidomimetic Agonist Chemical Tool


VUF11418 is a synthetic biaryl-type small-molecule agonist of the C-X-C chemokine receptor 3 (CXCR3), distinguished as one of the first reported nonpeptidomimetic agonists targeting this GPCR [1]. Unlike endogenous peptide chemokines CXCL9/10/11, VUF11418 exhibits G protein-biased agonism with minimal β-arrestin recruitment, a signaling profile that differs from its close analog VUF10661 (β-arrestin-biased) [2]. The compound has binding pKi of 7.2 and functional pEC50 of 6.0 in [³⁵S]GTPγS assays .

Why CXCR3 Agonist Substitution Fails: VUF11418 Differential Biased Signaling and Functional Selectivity


Substituting VUF11418 with another CXCR3-targeting compound—whether a structurally related analog, an endogenous chemokine, or a different biased agonist—is not scientifically equivalent. VUF11418 and its closest analog VUF10661 (both biaryl-type CXCR3 agonists) display opposing biased signaling profiles: VUF11418 exhibits G protein bias with minimal β-arrestin-2 recruitment, whereas VUF10661 is β-arrestin-biased [1]. This bias translates to opposite functional outcomes in vivo—VUF11418 does not induce significant T cell chemotaxis, while VUF10661 actively promotes chemotaxis and enhances contact hypersensitivity inflammation [2]. Even among CXCR3 chemical tools with comparable binding affinities, biased agonism dictates divergent downstream signaling, GRK recruitment patterns, and pathophysiological responses that cannot be inferred from receptor occupancy alone [3].

VUF11418 (CAS 1414376-85-4) Quantitative Comparator Evidence Guide


G Protein Bias: VUF11418 vs VUF10661 in Parallel Signaling Assays

VUF11418 is a G protein-biased CXCR3 agonist, whereas its closest analog VUF10661 exhibits β-arrestin bias. In head-to-head functional assays conducted under identical conditions, VUF11418 achieves robust Gαi activation while inducing negligible β-arrestin-2 recruitment, a profile opposite to VUF10661 [1].

GPCR biased agonism CXCR3 signaling G protein activation

β-Arrestin-2 Recruitment: Differential Recruitment Magnitude

VUF11418 induces minimal β-arrestin-2 recruitment to CXCR3 compared to VUF10661, establishing its G protein-biased classification. In parallel BRET-based recruitment assays, VUF11418 elicits substantially lower β-arrestin-2 translocation at all tested concentrations [1].

β-arrestin recruitment biased signaling BRET assay

Effector T Cell Chemotaxis: In Vitro Functional Outcome Differential

The biased signaling of VUF11418 translates to a functionally distinct chemotaxis profile. In ex vivo chemotaxis assays using primary CD8⁺CD44⁺ effector/memory T cells, VUF11418 fails to induce significant migration, whereas VUF10661 promotes robust chemotaxis [1].

T cell migration chemotaxis ex vivo functional assay

Contact Hypersensitivity Inflammation: In Vivo Differential Effects

In a DNFB-induced contact hypersensitivity model of cutaneous inflammation, VUF11418 and VUF10661 produce distinct in vivo outcomes. Topical VUF10661 application significantly enhances ear swelling, whereas VUF11418 at the same concentration does not exacerbate inflammation beyond vehicle control [1].

in vivo inflammation contact hypersensitivity DNFB model

CXCR3-CXCR7 Dual Agonism and Receptor Selectivity Profile

VUF11418 activates both CXCR3 and CXCR7 (ACKR3), whereas many CXCR3-targeting compounds are selective for a single receptor. In comprehensive receptor panel screening across all CXCR subtypes, VUF11418 demonstrates a distinct selectivity footprint compared to VUF10661, particularly in cAMP signaling and β-arrestin recruitment assays [1].

receptor selectivity dual agonism chemokine receptor panel

Binding Affinity and Functional Potency: Cross-Compound Comparison

VUF11418 exhibits moderate binding affinity and functional potency at CXCR3, distinguishing it from high-affinity CXCR3 antagonists and inverse agonists. Its pKi of 7.2 corresponds to Ki ≈ 63 nM, while its functional pEC50 of 6.0 corresponds to EC50 ≈ 1 μM in GTPγS assays . This contrasts with the high-affinity inverse agonist VUF11211 (Kd = 0.65 nM) [1] and the potent antagonist NBI-74330 (Ki = 1.5-2.3 nM) .

radioligand binding [³⁵S]GTPγS CXCR3 pharmacology

VUF11418 Application Scenarios for Scientific Procurement and Experimental Design


G Protein-Biased CXCR3 Signaling Dissection Without β-Arrestin Pathway Activation

VUF11418 is optimally deployed in experimental systems requiring selective activation of Gαi-mediated signaling downstream of CXCR3 while minimizing β-arrestin-2 recruitment and β-arrestin-dependent functional outcomes. As demonstrated in head-to-head assays, VUF11418 induces robust Gαi activation (~75-80% of CXCL11 maximal response at 10 μM) with minimal β-arrestin-2 recruitment (~10-15% of CXCL11) [1]. This profile enables pathway-specific mechanistic studies—such as cAMP inhibition assays, G protein dissociation measurements, and downstream transcriptional reporter analyses—without the confounding influence of β-arrestin-mediated signaling. Researchers should pair VUF11418 with VUF10661 as a complementary β-arrestin-biased comparator to establish pathway-specific contributions [2].

Negative-Control Biased Agonist for CXCR3-Mediated T Cell Chemotaxis Studies

In ex vivo and in vitro T cell migration assays, VUF11418 serves as a biased agonist control that activates CXCR3 without inducing chemotaxis. At 1 μM concentration, VUF11418 produces no statistically significant migration of CD8⁺CD44⁺ effector/memory T cells compared to vehicle control, whereas β-arrestin-biased agonists promote robust chemotaxis [1]. This functional dissociation enables researchers to distinguish between G protein-dependent cellular activation and β-arrestin-dependent directional migration in primary immune cell populations. VUF11418 is particularly valuable in transwell migration assays, microfluidic chemotaxis platforms, and live-cell imaging studies of T cell dynamics [1].

In Vivo Models Requiring G Protein-Biased CXCR3 Activation Without Pro-Inflammatory Amplification

VUF11418 is suitable for in vivo studies where CXCR3 agonism is desired without exacerbating inflammation. In the DNFB contact hypersensitivity model, topical VUF11418 application (50 μM) does not significantly increase ear swelling or effector T cell infiltration, in contrast to β-arrestin-biased agonists that amplify inflammatory responses [1]. This property makes VUF11418 an appropriate tool for evaluating G protein-dependent CXCR3 functions in models of immune surveillance, lymphocyte homeostasis, or non-inflammatory chemokine receptor pharmacology. It also enables pathway-specific rescue experiments in genetic models where β-arrestin signaling is selectively ablated [2].

CXCR3-CXCR7 Dual Receptor Signaling Studies and Allosteric Network Analysis

VUF11418 is a validated dual agonist of CXCR3 and CXCR7 (ACKR3), with distinct relative potencies and pathway biases at each receptor. Cryo-EM structural studies have resolved VUF11418-bound CXCR3 (PDB: 8Y0H) and CXCR3-Go complex (PDB: 8Y0N) at 3.07-3.53 Å resolution, revealing ligand-specific conformational changes in TM helices and intracellular loops that underlie biased signaling [1]. These structural data, combined with receptor panel selectivity profiling showing minimal activity at CXCR1/2/4/5/6 [2], support the use of VUF11418 in molecular pharmacology studies investigating allosteric communication networks, receptor activation mechanisms, and the functional interplay between CXCR3 and CXCR7 in chemokine biology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF11418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.